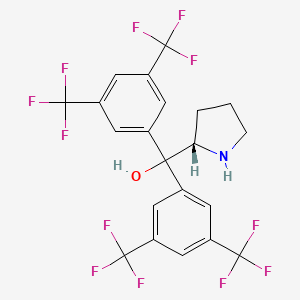![molecular formula C21H18N2OS B2807626 4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine CAS No. 379239-38-0](/img/structure/B2807626.png)
4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis can yield numerous 4,5-disubstituted pyrimidine analogs in a single step .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The detailed computational experience was taken from using the most advanced wave function methods such as the most popular one, density functional theory (DFT) .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For instance, the introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Physical and Chemical Properties Analysis
Pyrimidines are known to have various physical and chemical properties. For instance, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties Thieno[2,3-d]pyrimidine derivatives are synthesized through various chemical reactions, including the cyclization of acylaminothiophene derivatives, nucleophilic substitution, and condensation reactions. These methods allow for the introduction of diverse substituents, enabling the exploration of their chemical and biological properties. For instance, Konno et al. detailed the synthesis of 4-arylaminothieno[2,3-d]pyrimidines and evaluated their antifungal activity, highlighting the chemical versatility of these compounds (Konno et al., 1989).
Biological Activities The structural diversity of thieno[2,3-d]pyrimidine derivatives contributes to a broad range of biological activities. These compounds have been studied for their potential as antifungal, antibacterial, and anticancer agents. For example, derivatives have shown promising antiviral activities against herpes simplex virus, suggesting their potential in developing new antiviral drugs (Nasr & Gineinah, 2002). Furthermore, some thieno[2,3-d]pyrimidine compounds have exhibited significant antimicrobial activities, indicating their utility in addressing microbial resistance issues (Goudgaon & Sheshikant, 2013).
Material Science and Optoelectronics The electronic properties of thieno[2,3-d]pyrimidine derivatives make them candidates for applications in material science and optoelectronics. Their potential in nonlinear optics (NLO) and as fluorescent compounds has been explored, suggesting applications ranging from optical switches to bioimaging probes. The study by Hussain et al. on the NLO properties of phenyl pyrimidine derivatives underscores the relevance of thieno[2,3-d]pyrimidine frameworks in developing new materials for optoelectronic applications (Hussain et al., 2020).
Mecanismo De Acción
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Direcciones Futuras
There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
6-phenyl-4-(4-propan-2-ylphenoxy)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14(2)15-8-10-17(11-9-15)24-20-18-12-19(16-6-4-3-5-7-16)25-21(18)23-13-22-20/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDJZOVKCZJXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
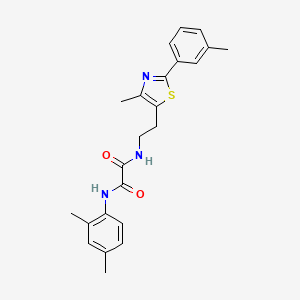

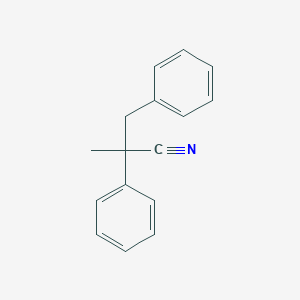
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2807548.png)
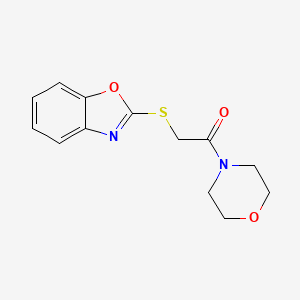
![(E)-N-[2-(Prop-2-enoylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2807551.png)
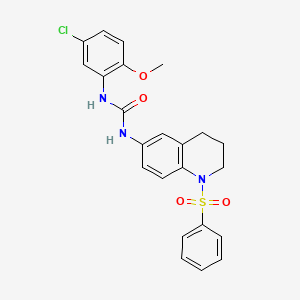
![2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2807554.png)
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2807555.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2807558.png)
![N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2807559.png)
